molecular formula C21H23NO4 B14993885 methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B14993885
M. Wt: 353.4 g/mol
InChI Key: KGRYOKKEZLDLQU-UHFFFAOYSA-N
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Description

Methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique benzoxazine structure, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves a multi-step process. One common method includes the Claisen condensation reaction between methyl 4-tert-butylbenzoate and 4-methoxyacetophenone . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its benzoxazine structure, which imparts stability and reactivity not found in simpler esters or benzoyl derivatives. This makes it particularly valuable in applications requiring robust and versatile compounds.

Biological Activity

Methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, also known as methyl 2-(4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate (CAS No. 861209-29-2), is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

  • Molecular Formula : C22H25NO4
  • Molecular Weight : 367.44 g/mol
  • Structure : The compound features a benzoxazine core, which is known for its wide range of biological activities.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity :
    • Recent studies indicate that benzoxazine derivatives possess anticancer properties. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
    • Specific mechanisms include the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.
  • Antioxidant Properties :
    • The compound has demonstrated strong antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. The ability to scavenge free radicals has been confirmed in various assays .
    • Antioxidant efficacy is often assessed using DPPH and ABTS radical scavenging assays.
  • Enzyme Inhibition :
    • This compound has shown potential as a tyrosinase inhibitor, making it relevant for treatments targeting hyperpigmentation disorders .
    • In vitro studies have revealed that it can significantly reduce melanin production by inhibiting tyrosinase activity in B16F10 melanoma cells.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of similar benzoxazine derivatives on human cancer cell lines. The results indicated that these compounds could effectively induce apoptosis and inhibit tumor growth through the modulation of signaling pathways associated with cell survival and proliferation .

Case Study 2: Antioxidant Activity

In a comparative study assessing various benzoxazine derivatives for antioxidant potential, this compound exhibited superior scavenging ability against DPPH radicals compared to standard antioxidants like vitamin C .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : The presence of hydroxyl groups in the benzoxazine structure enhances its ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : The structural features allow for effective binding to active sites of enzymes like tyrosinase, thereby inhibiting their activity and preventing substrate conversion.

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals (DPPH assay)
Tyrosinase InhibitionReduces melanin production in B16F10 cells

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 4-(4-tert-butylbenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C21H23NO4/c1-21(2,3)15-11-9-14(10-12-15)19(23)22-13-18(20(24)25-4)26-17-8-6-5-7-16(17)22/h5-12,18H,13H2,1-4H3

InChI Key

KGRYOKKEZLDLQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(OC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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